

Spectral Analysis of Boc-2-methoxy-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-2-Methoxy-L-Phenylalanine*

Cat. No.: *B176447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-tert-butoxycarbonyl-2-methoxy-L-phenylalanine (**Boc-2-methoxy-L-phenylalanine**), a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, it outlines detailed experimental protocols for acquiring and interpreting such data.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for **Boc-2-methoxy-L-phenylalanine**. These predictions are derived from typical values observed for Boc-protected amino acids and phenylalanine derivatives.[\[1\]](#)

Table 1: Predicted ^1H NMR Spectral Data

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Notes
Boc (CH_3) ₃	~1.40	Singlet	9H	Characteristic singlet for the Boc protecting group. [1] [2]
α -CH	~4.4 - 4.6	Multiplet	1H	Deshielded due to the adjacent amino and carbonyl groups. [1]
β -CH ₂	~2.9 - 3.2	Multiplet	2H	Diastereotopic protons, may appear as a complex multiplet.
Methoxy (OCH ₃)	~3.80	Singlet	3H	Typical chemical shift for an aryl methoxy group.
Aromatic C-H	~6.8 - 7.3	Multiplet	4H	Complex pattern due to ortho, meta, and para protons on the phenyl ring.
Amide N-H	~5.0 - 5.5	Doublet	1H	Chemical shift can be solvent and concentration-dependent.
Carboxyl O-H	~10 - 12	Broad Singlet	1H	Often not observed or appears as a

very broad
signal.[\[1\]](#)

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ^{13}C NMR Spectral Data

Assignment	Predicted Chemical Shift (ppm)	Notes
Boc $\text{C}(\text{CH}_3)_3$	~28.3	Characteristic signal for the methyl carbons of the Boc group. [3]
Boc $\text{C}(\text{CH}_3)_3$	~80.0	Quaternary carbon of the Boc group. [3]
$\beta\text{-CH}_2$	~37 - 39	
$\alpha\text{-CH}$	~53 - 55	
Methoxy (OCH_3)	~55 - 56	
Aromatic C	~110 - 130	Multiple signals expected in the aromatic region.
Aromatic C-O	~155 - 158	Carbon attached to the methoxy group.
Boc C=O	~155.5	Carbonyl of the carbamate. [3]
Carboxyl C=O	~173 - 176	Carboxylic acid carbonyl. [3]

Solvent: CDCl_3 or DMSO-d_6 .

Table 3: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
$[M+H]^+$	296.15	Protonated molecular ion.
$[M+Na]^+$	318.13	Sodiated adduct, commonly observed.
$[M-\text{Boc}+\text{H}]^+$	196.09	Loss of the Boc group (100 Da), a common fragmentation.
$[M-\text{H}]^-$	294.14	Deprotonated molecular ion in negative ion mode.

M (Molecular Weight): 295.33 g/mol .[\[4\]](#) Ionization technique: Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for Boc-protected amino acids.[\[1\]](#)

1. Sample Preparation:

- Dissolve 5-10 mg of **Boc-2-methoxy-L-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[\[1\]](#)[\[2\]](#) The choice of solvent is critical; for observing exchangeable protons like the amide and carboxyl protons, aprotic solvents such as DMSO-d_6 are preferred.[\[1\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0 ppm).[\[1\]](#)
- Transfer the solution to a clean, dry NMR tube.[\[2\]](#)
- Ensure the solution is homogeneous by gently vortexing or inverting the tube several times.[\[2\]](#)

2. NMR Data Acquisition:

- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- For ^1H NMR, a typical experiment involves 16-64 scans.[\[2\]](#)
- For ^{13}C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

3. Data Analysis:

- Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[\[2\]](#)
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to known values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

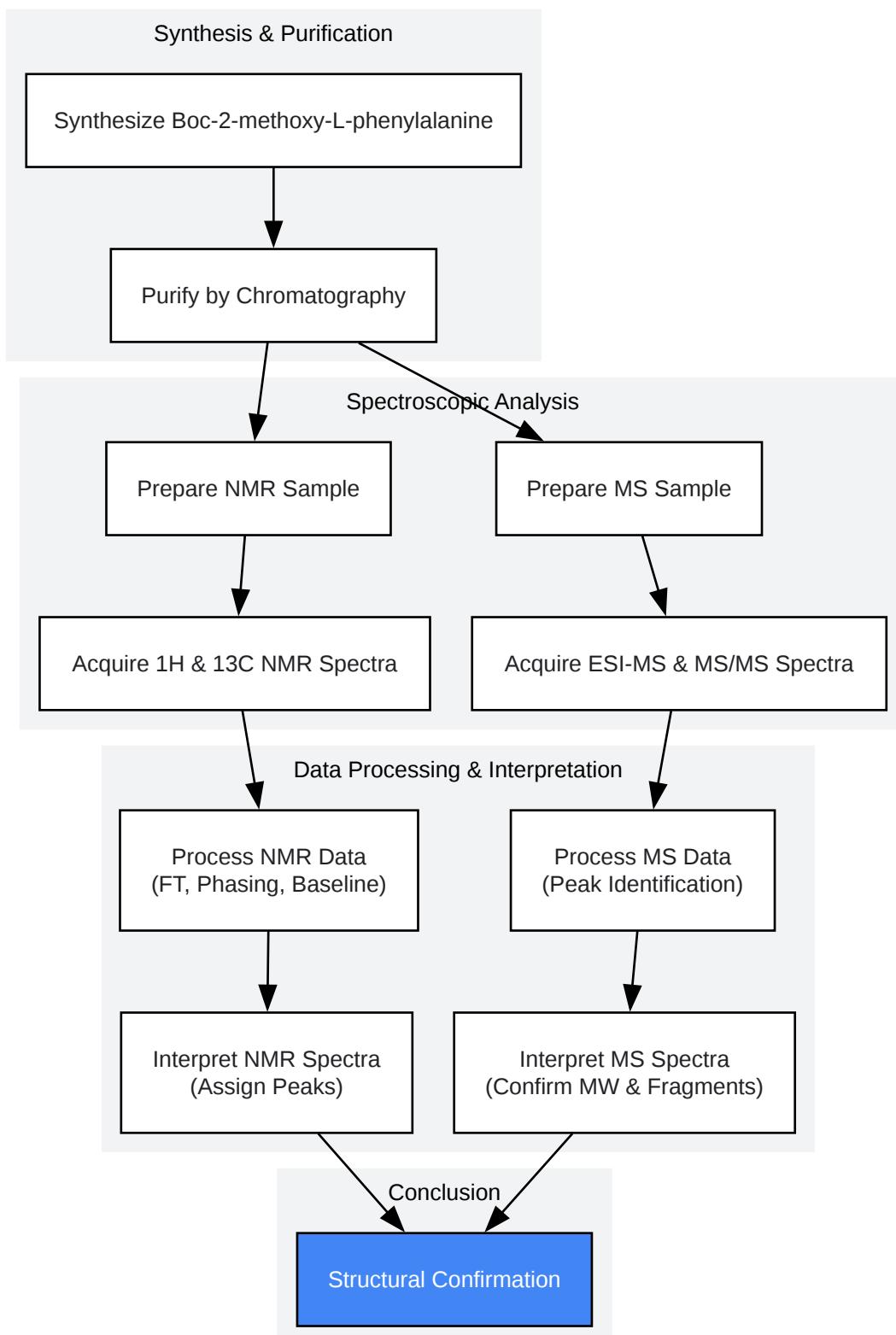
1. Sample Preparation:

- Prepare a dilute solution of **Boc-2-methoxy-L-phenylalanine** (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Mass Spectrometry Analysis:

- Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like amino acid derivatives.[\[5\]](#)

- Acquire spectra in both positive and negative ion modes to observe both protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions.
- To study fragmentation patterns, perform tandem mass spectrometry (MS/MS) experiments. This involves isolating the precursor ion (e.g., $[M+H]^+$) and subjecting it to collision-induced dissociation (CID). A common fragmentation to observe is the loss of the Boc group.^[5]


3. Data Analysis:

- Analyze the resulting mass spectra to identify the molecular ion peaks and any significant fragment ions.
- Compare the observed m/z values with the theoretically calculated values to confirm the identity of the compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel Boc-protected amino acid like **Boc-2-methoxy-L-phenylalanine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Boc-2-Methoxy-L-Phenylalanine chembk.com
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Analysis of Boc-2-methoxy-L-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176447#spectral-data-for-boc-2-methoxy-l-phenylalanine-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com